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Compound of Interest

Compound Name: 3,5-Dinitropyridine

Cat. No.: B058125 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals on the

synthesis and spectroscopic validation of 3,5-dinitropyridine, with a comparative analysis

against its isomer, 2,4-dinitropyridine. This guide provides detailed experimental protocols and

presents key spectroscopic data to ensure accurate compound identification and purity

assessment.

The synthesis of specifically substituted nitroaromatic compounds, such as 3,5-
dinitropyridine, is a critical process in the development of new chemical entities with potential

applications in various fields, including pharmaceuticals and materials science. The precise

placement of nitro groups on the pyridine ring significantly influences the molecule's chemical

properties and biological activity. Therefore, rigorous validation of the synthetic product is

paramount. This guide outlines the synthesis of 3,5-dinitropyridine and provides a detailed

comparison of its spectroscopic characteristics with those of the alternative isomer, 2,4-

dinitropyridine, to aid in unambiguous identification.

Synthesis of Dinitropyridines
The synthesis of dinitropyridines is typically achieved through the nitration of pyridine or its

derivatives. The reaction conditions, including the nitrating agent, temperature, and reaction

time, are crucial in determining the regioselectivity of the nitration and the final product

distribution.

Experimental Protocol: Synthesis of 3,5-Dinitropyridine
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This protocol is a representative method and may require optimization based on laboratory

conditions and available starting materials.

A solution of 2-amino-3,5-dinitropyridine in a suitable organic solvent is treated with a

diazotizing agent, such as sodium nitrite, in the presence of a strong acid like sulfuric acid at

low temperatures (0-5 °C). The resulting diazonium salt is then subjected to a deamination

reaction, often by heating in the presence of a reducing agent like hypophosphorous acid, to

yield 3,5-dinitropyridine. The crude product is then purified by recrystallization or column

chromatography.

Experimental Protocol: Synthesis of 2,4-Dinitropyridine

This protocol is a representative method and may require optimization.

Pyridine is carefully added to a mixture of fuming nitric acid and concentrated sulfuric acid at a

controlled temperature, typically below 0 °C. The reaction mixture is then slowly warmed and

stirred for a specified period. After the reaction is complete, the mixture is poured onto ice, and

the resulting precipitate of 2,4-dinitropyridine is collected by filtration, washed with water, and

purified by recrystallization.

Spectroscopic Validation
The validation of the synthesized dinitropyridine isomers relies on a combination of

spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy,

Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Each technique

provides unique structural information, and together they offer a comprehensive

characterization of the molecule.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound. For both

3,5-dinitropyridine and 2,4-dinitropyridine, the molecular formula is C₅H₃N₃O₄, resulting in a

monoisotopic mass of approximately 169.01 g/mol . The mass spectrum will show a molecular

ion peak ([M]⁺) at m/z 169.[1]

Table 1: Mass Spectrometry Data
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Compound Molecular Formula
Molecular Weight (
g/mol )

Major Fragment
Ions (m/z)

3,5-Dinitropyridine C₅H₃N₃O₄ 169.10
169, 123, 93, 77, 66,

50

2,4-Dinitropyridine C₅H₃N₃O₄ 169.10
169, 139, 123, 93, 77,

66

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. For

dinitropyridines, the characteristic absorption bands are associated with the nitro groups (NO₂)

and the aromatic pyridine ring.

Table 2: Key FTIR Absorption Bands (cm⁻¹)

Functional Group
3,5-Dinitropyridine
(Expected)

2,4-Dinitropyridine
(Expected)

Asymmetric NO₂ Stretch ~1530-1550 ~1520-1540

Symmetric NO₂ Stretch ~1340-1360 ~1345-1365

C=N Stretch (Pyridine Ring) ~1600-1620 ~1590-1610

C-H Stretch (Aromatic) ~3050-3150 ~3050-3150

C-N Stretch ~1100-1200 ~1100-1200

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise connectivity of

atoms in a molecule. The chemical shifts and coupling patterns of the protons and carbons are

highly sensitive to their chemical environment, allowing for the differentiation of isomers like

3,5- and 2,4-dinitropyridine.

Table 3: Predicted ¹H NMR Chemical Shifts (ppm)
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Position 3,5-Dinitropyridine 2,4-Dinitropyridine

H-2 ~9.6 (s) ~9.2 (d)

H-3 - ~8.9 (dd)

H-4 ~9.4 (t) -

H-5 - ~8.0 (d)

H-6 ~9.6 (s) ~9.2 (d)

Table 4: Predicted ¹³C NMR Chemical Shifts (ppm)

Position 3,5-Dinitropyridine 2,4-Dinitropyridine

C-2 ~150 ~152

C-3 ~148 ~125

C-4 ~122 ~149

C-5 ~148 ~120

C-6 ~150 ~152

Note: The NMR data presented are predicted values and may vary slightly depending on the

solvent and experimental conditions.

Experimental Workflow and Data Interpretation
The following diagram illustrates the general workflow for the synthesis and validation of 3,5-
dinitropyridine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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